molecular formula C23H28O12 B6316896 (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(2-ethoxy-4-formylphenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate CAS No. 121358-45-0

(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(2-ethoxy-4-formylphenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Cat. No.: B6316896
CAS No.: 121358-45-0
M. Wt: 496.5 g/mol
InChI Key: YLTZGWWLQOWIIL-XNBWIAOKSA-N
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Description

The compound “(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(2-ethoxy-4-formylphenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate” is a complex organic molecule characterized by multiple functional groups, including acetoxy, ethoxy, and formyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(2-ethoxy-4-formylphenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate” typically involves multi-step organic reactions. One possible synthetic route includes:

    Formation of the tetrahydro-2H-pyran ring: This can be achieved through the cyclization of a suitable precursor, such as a diol, under acidic conditions.

    Introduction of the acetoxymethyl group: This step involves the acetylation of a hydroxymethyl group using acetic anhydride in the presence of a catalyst like pyridine.

    Attachment of the 2-ethoxy-4-formylphenoxy group: This can be done through an etherification reaction, where the phenol derivative reacts with an ethyl halide in the presence of a base.

    Final acetylation: The remaining hydroxyl groups are acetylated using acetic anhydride and a catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound “(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(2-ethoxy-4-formylphenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate” can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for acetoxy group substitution.

Major Products

    Oxidation: The major product would be the corresponding carboxylic acid derivative.

    Reduction: The major product would be the corresponding alcohol derivative.

    Substitution: The major product would depend on the nucleophile used in the substitution reaction.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as an intermediate for the synthesis of more complex molecules. Its multiple functional groups make it a versatile building block for constructing diverse chemical structures.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as ligands for receptor binding studies.

Medicine

In medicinal chemistry, this compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

In the materials science industry, this compound could be used in the development of novel polymers or as a precursor for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate binding and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-(2-ethoxy-4-formylphenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
  • (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(2-methoxy-4-formylphenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Uniqueness

The uniqueness of “(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(2-ethoxy-4-formylphenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate” lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both acetoxy and formyl groups, along with the tetrahydro-2H-pyran ring, makes it a valuable compound for various synthetic and research purposes.

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-ethoxy-4-formylphenoxy)oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O12/c1-6-29-18-9-16(10-24)7-8-17(18)34-23-22(33-15(5)28)21(32-14(4)27)20(31-13(3)26)19(35-23)11-30-12(2)25/h7-10,19-23H,6,11H2,1-5H3/t19-,20-,21+,22-,23-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTZGWWLQOWIIL-XNBWIAOKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)C=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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